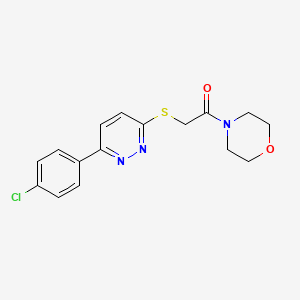
2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups. These include a pyridazin-3-yl group, a morpholino group, and a chlorophenyl group . The exact properties and activities of this compound would depend on the specific arrangement and interaction of these groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyridazin-3-yl group, for example, is a heterocyclic compound that includes a nitrogen atom. The morpholino group is a common functional group in organic chemistry, consisting of a six-membered ring containing an oxygen atom and a nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antibacterial and Antifungal Activities : Compounds with a structure similar to "2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone" have been synthesized and tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities. Notably, some derivatives showed activity against both Gram-positive and Gram-negative bacteria, with a particular efficacy against E. coli ATCC 35218, highlighting their potential as antimicrobial agents (Sukuroglua et al., 2012).
Anti-inflammatory Activity : Research into thiophene derivatives, which share structural similarities with "this compound", has indicated promising anti-inflammatory properties. One study found that certain compounds significantly inhibited carrageenan-induced paw oedema in albino rats, suggesting these derivatives as potential leads for developing new anti-inflammatory drugs (Helal et al., 2015).
Antimicrobial and Antioxidant Activities : Novel pyridine and fused pyridine derivatives have been synthesized and assessed for their antimicrobial and antioxidant properties. These compounds exhibited moderate to good binding energies towards target proteins, indicating their potential for drug discovery applications (Flefel et al., 2018).
Synthetic Methodologies : Research has also focused on developing synthetic methodologies for constructing polysubstituted pyridazinones, which are structurally related to the chemical . These methodologies allow for the synthesis of various derivatives with potential applications in drug discovery (Pattison et al., 2009).
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological targets. Compounds with similar structures have shown a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(19-18-14)23-11-16(21)20-7-9-22-10-8-20/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCCGFAQGBCKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

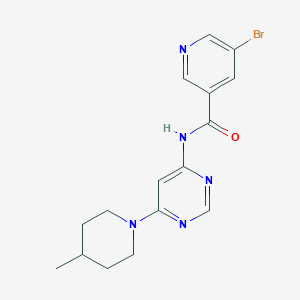
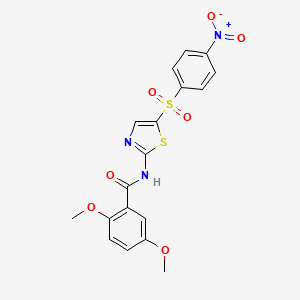
![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)
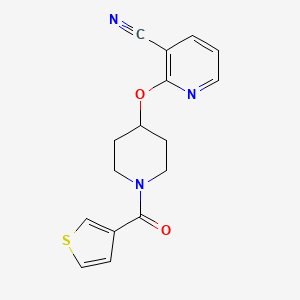
![Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate](/img/structure/B2780544.png)
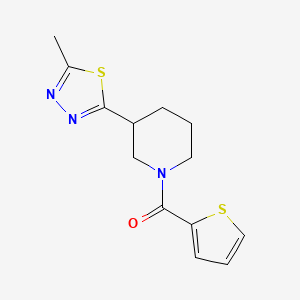
![5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2780547.png)
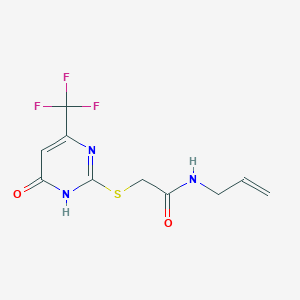
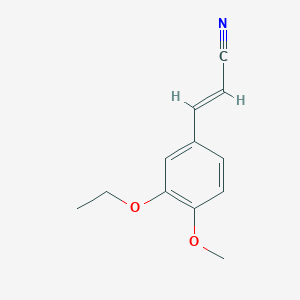
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2780552.png)
![(E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2780553.png)
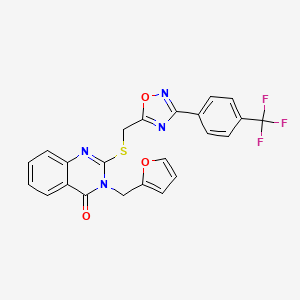
![ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2780556.png)